molecular formula C20H13ClN2O4 B2473668 N-(3-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide CAS No. 888441-14-3

N-(3-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide

Cat. No. B2473668
CAS RN: 888441-14-3
M. Wt: 380.78
InChI Key: WWEHOLRMLXYVNZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across cell membranes. Mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disease that affects the lungs, pancreas, and other organs. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Techniques : Research has explored the synthesis of benzofuran and furan derivatives through various chemical reactions, highlighting the interest in these compounds for their versatile applications in creating biologically active molecules. For example, studies have demonstrated methods for synthesizing benzofuro- and benzothieno-phenanthridones via photochemical dehydrocyclization reactions, showcasing the chemical reactivity and potential utility of furan and benzofuran derivatives in synthetic organic chemistry (Karminski-Zamola & Bajić, 1989).

  • Chemical Reactions and Intermediates : Furan derivatives have been involved in reactions yielding interesting reaction intermediates, such as the study on reactions of diphenyl(phenylethynyl)selenonium salts with active methylene compounds and amides leading to furan derivatives and the isolation of oxyselenuranes as reaction intermediates, highlighting the complex chemistry and potential synthetic applications of furan-based compounds (Kataoka et al., 1998).

Biological Applications

  • Pharmacological Evaluation : Analogs of GABA, such as 4-amino-3-benzo[b]furan-2-ylbutanoic acid, have shown affinity for the GABAB receptor, suggesting that benzofuran derivatives can serve as a basis for developing new pharmacological agents. This illustrates the potential of benzofuran derivatives in the design of new drugs targeting specific receptors (Berthelot et al., 1987).

  • Enzymatic Polymerization : The study on the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides highlights the exploration of benzofuran derivatives in developing sustainable materials, offering alternatives to traditional polymers and contributing to the advancement of green chemistry (Jiang et al., 2015).

properties

IUPAC Name

N-(3-chlorophenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4/c21-12-5-3-6-13(11-12)22-20(25)18-17(14-7-1-2-8-15(14)27-18)23-19(24)16-9-4-10-26-16/h1-11H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEHOLRMLXYVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide

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